molecular formula C24H34O7 B1655954 3-Deoxycaryoptinol CAS No. 464-71-1

3-Deoxycaryoptinol

Cat. No.: B1655954
CAS No.: 464-71-1
M. Wt: 434.5 g/mol
InChI Key: CNIWQELMLPUFOS-OPVWAJEHSA-N
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Mechanism of Action

Chemical Reactions Analysis

Types of Reactions

3-Deoxycaryoptinol undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its biological activity or to synthesize derivatives with improved properties.

Common Reagents and Conditions

Common reagents used in the reactions of clerodin include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . Reaction conditions vary depending on the desired product, but they often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from the reactions of clerodin include oxidized derivatives, reduced forms, and substituted compounds with different functional groups . These products are valuable for further research and potential therapeutic applications.

Comparison with Similar Compounds

3-Deoxycaryoptinol is part of the clerodane diterpenoid family, which includes over 1300 compounds with diverse biological activities . Similar compounds include:

This compound stands out due to its unique combination of anticancer, antioxidant, and insect antifeedant activities, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

[(4R,4aR,5S,7R,8S,8aR)-8-[(5S)-3a,4,5,6a-tetrahydrofuro[2,3-b]furan-5-yl]-5-acetyloxy-7,8-dimethylspiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34O7/c1-14-10-20(30-16(3)26)24(13-28-15(2)25)18(6-5-8-23(24)12-29-23)22(14,4)19-11-17-7-9-27-21(17)31-19/h7,9,14,17-21H,5-6,8,10-13H2,1-4H3/t14-,17?,18-,19+,20+,21?,22+,23+,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNIWQELMLPUFOS-OPVWAJEHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2(C(C1(C)C3CC4C=COC4O3)CCCC25CO5)COC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H]([C@@]2([C@@H]([C@@]1(C)[C@@H]3CC4C=COC4O3)CCC[C@]25CO5)COC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

464-71-1
Record name Caryoptinol, 3-deoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000464711
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does clerodin exert its antifeedant activity?

A1: While the precise mechanism remains to be fully elucidated, studies suggest that clerodin interacts with insect chemoreceptors, primarily those located in the mouthparts. [, ] This interaction disrupts the insect's feeding behavior, leading to reduced food consumption. [, ] Research on Spodoptera littoralis larvae indicates that clerodin's antifeedant effect might involve both the activation of specific deterrent cells and the inhibition of cells sensitive to feeding stimulants. []

Q2: Does clerodin exhibit any other biological activities apart from its antifeedant properties?

A2: Yes, research has revealed that clerodin also possesses cytotoxic activity. A study on human breast carcinoma cell line (MCF-7) demonstrated that clerodin induces cytotoxicity by increasing intracellular reactive oxygen species (ROS) production and decreasing reduced glutathione content within MCF-7 cells. [] Additionally, clerodin exhibits antifungal activity against plant pathogenic fungi such as Fusarium oxysporum and Verticillium tricorpus. []

Q3: What are the downstream effects of clerodin's interaction with tubulin in cells?

A3: Clerodin demonstrates colchicine-like effects by destabilizing microtubules. [] This destabilization disrupts the formation of mitotic spindles, leading to mitotic arrest at the metaphase stage. [, ] Consequently, clerodin treatment results in an increased frequency of polyploid cells, as observed in Allium cepa and radish. []

Q4: What is the molecular formula and weight of clerodin?

A4: Clerodin has the molecular formula C24H34O7 and a molecular weight of 434.52 g/mol. [, ]

Q5: What spectroscopic techniques are commonly employed for clerodin's structural elucidation?

A5: Researchers frequently utilize Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for structural characterization of clerodin and its derivatives. [, , , ] Infrared (IR) spectroscopy is also employed to analyze functional groups present in the molecule. [] X-ray crystallography provided crucial insights into the absolute configuration of clerodin and its derivatives. [, ]

Q6: Does the stereochemistry of clerodin impact its biological activity?

A7: Yes, stereochemistry plays a crucial role. Research on neo-clerodane diterpenoids, including clerodin, against Leptinotarsa decemlineata Say (Colorado potato beetle) revealed that compounds with an unusual R-configuration at the C-11 position displayed notable antifeedant activity. [] This highlights the importance of stereochemical considerations when investigating the biological properties of clerodin and its analogs.

Q7: What challenges arise regarding the stability and formulation of clerodin for potential applications?

A8: Clerodin and its derivatives are known to be sensitive to certain conditions. For example, the tetrahydrofurofuran moiety in these compounds can be labile during purification procedures. [] The use of methanol-water mixtures during reversed-phase HPLC purification, for example, can lead to the formation of epimeric mixtures instead of the desired 14-hydro-15-hydroxyclerodin derivatives. [] This sensitivity necessitates careful consideration during extraction, isolation, and formulation processes to maintain stability and prevent degradation.

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